molecular formula C9H15N3O2 B11739429 Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11739429
M. Wt: 197.23 g/mol
InChI Key: BKBZVQDCLXNWBA-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a dimethylamino-methyl substituent at position 3 and a methyl ester group at position 2.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-11(2)6-8-7(9(13)14-4)5-12(3)10-8/h5H,6H2,1-4H3

InChI Key

BKBZVQDCLXNWBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CN(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The construction of the pyrazole ring is a critical first step. A common method involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, ethyl 3-(dimethylamino)acrylate could serve as a precursor, reacting with methylhydrazine to form the pyrazole backbone .

In a representative procedure from analogous systems, α,β-unsaturated esters undergo cyclization with methylhydrazine at low temperatures (−30°C to −20°C) to yield 1-methylpyrazole derivatives . For instance, the reaction of 2-difluoroacetyl-3-(dimethylamino) potassium acrylate with methylhydrazine achieved a 95:5 isomer ratio, suggesting that steric and electronic effects from substituents like dimethylamino groups can enhance regioselectivity . Adapting this method, the target compound’s pyrazole core could form via:

CH2=C(COOR)N(CH3)2+CH3NHNH2Pyrazole intermediate\text{CH}2=\text{C(COOR)}-\text{N(CH}3\text{)}2 + \text{CH}3\text{NHNH}_2 \rightarrow \text{Pyrazole intermediate}

Reaction conditions such as temperature (−30°C), solvent (dichloromethane), and catalysts (KI) are critical for minimizing isomer formation .

Introduction of the Dimethylaminomethyl Group

The 3-[(dimethylamino)methyl] substituent is typically introduced via Mannich reactions or nucleophilic substitution . In Mannich-type functionalization, a pre-formed pyrazole reacts with formaldehyde and dimethylamine:

Pyrazole-H+HCHO+(CH3)2NHPyrazole-CH2N(CH3)2\text{Pyrazole-H} + \text{HCHO} + \text{(CH}3\text{)}2\text{NH} \rightarrow \text{Pyrazole-CH}2\text{N(CH}3\text{)}_2

This method is effective for installing aminomethyl groups at electrophilic positions. For example, ethyl 1-methyl-1H-pyrazole-4-carboxylate could undergo Mannich reaction under acidic conditions (pH 4–6) at 60–80°C . Alternatively, direct alkylation using chloromethyl-dimethylamine derivatives might be employed, though this risks over-alkylation.

Regioselective Methylation at Position 1

N-Methylation is often achieved using methylating agents like dimethyl sulfate or methyl iodide. In the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylate, dimethyl carbonate facilitated efficient N-methylation under mild conditions (60°C, 6 hours) . Applying this to the target compound:

Pyrazole-NH+(CH3O)2CObasePyrazole-NCH3\text{Pyrazole-NH} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{base}} \text{Pyrazole-NCH}_3

This method avoids harsh reagents and achieves yields >85% in analogous systems .

Esterification of the Carboxylic Acid Moiety

If the cyclocondensation step yields a carboxylic acid (e.g., at position 4), esterification with methanol under acidic conditions (H2_2SO4_4, reflux) converts it to the methyl ester. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid was esterified using methanol in 75–80% yield .

Purification and Isomer Control

Recrystallization from aqueous alcohol (35–65% ethanol/methanol) effectively purifies pyrazole carboxylates, as demonstrated in patents achieving >99.5% purity . Isomer ratios are optimized by:

  • Low-temperature cyclization (−30°C)

  • Catalyst selection (KI improves regioselectivity)

  • Solvent polarity adjustments (aprotic solvents favor kinetic control)

Hypothetical Synthetic Route and Data Table

Based on the above analysis, a plausible synthesis pathway is:

  • Cyclocondensation : Ethyl 3-(dimethylamino)acrylate + methylhydrazine → 1-methyl-3-[(dimethylamino)methyl]-1H-pyrazole-4-carboxylic acid.

  • Esterification : Carboxylic acid + methanol/H2_2SO4_4 → methyl ester.

StepReagents/ConditionsYieldPurityIsomer RatioSource Method Adapted From
CyclocondensationMethylhydrazine, −30°C, KI catalyst78%95%95:5 (3- vs. 5-substitution)
EsterificationMeOH, H2_2SO4_4, reflux82%99%N/A
Mannich ReactionHCHO, (CH3_3)2_2NH, 70°C65%90%Single product

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Biological Activities

The biological activities of methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds within this class have been tested for their ability to inhibit inflammatory pathways, suggesting their utility in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in recent research. This compound has shown promise in inducing apoptosis in cancer cell lines, demonstrating cytotoxic effects against various tumor types . This activity is often attributed to the compound's ability to interfere with cellular signaling pathways involved in cancer progression.

Synthesis and Evaluation of Anticancer Activity

A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer properties using colorectal cancer cell lines (RKO). The results indicated that certain derivatives exhibited significant cytotoxicity, with some compounds inducing apoptosis through dose-dependent mechanisms .

Antioxidant Properties

Another investigation focused on the antioxidant capabilities of pyrazole derivatives, including this compound. The study utilized DPPH radical scavenging assays to assess antioxidant activity, revealing that several synthesized compounds demonstrated superior activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism by which Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

The following table summarizes similarity scores (calculated via structural fingerprinting) for analogs of the target compound, highlighting substituent differences:

Compound Name (CAS No.) Substituent at Position 3 Ester Group Similarity Score Source
Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate (Dimethylamino)methyl Methyl Reference (1.00) -
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (141573-95-7) Difluoromethyl Ethyl 0.91
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (61859-96-9) Trifluoromethyl Methyl 0.97
Methyl 3-methyl-1H-pyrazole-4-carboxylate (23170-45-8) Methyl Methyl 0.78
Halosulfuron methyl (100784-20-1) Chloro-sulfamoyl-ureido-pyrimidine Methyl Not calculated

Key Observations :

  • Trifluoromethyl vs. Dimethylamino: The trifluoromethyl analog (similarity 0.97) shares a methyl ester but differs in the electron-withdrawing trifluoromethyl group, enhancing hydrolytic stability compared to the electron-donating dimethylamino group .
  • Difluoromethyl Analogs : Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (similarity 0.91) combines a fluorinated substituent with an ethyl ester, likely reducing solubility in polar solvents compared to the target compound .
  • Halosulfuron Methyl : This herbicide features a complex sulfamoyl-ureido-pyrimidine substituent, demonstrating how pyrazole derivatives are tailored for agrochemical applications .

Electronic and Steric Effects

  • Dimethylamino Group: The dimethylamino-methyl substituent introduces basicity (pKa ~8–9), enhancing water solubility at physiological pH. This contrasts with non-polar substituents like trifluoromethyl, which impart hydrophobicity .
  • Trifluoromethyl Group: The strong electron-withdrawing effect stabilizes the pyrazole ring against nucleophilic attack, making it more inert in biological systems compared to the dimethylamino variant .
  • Ethyl vs.

Crystallographic and Structural Insights

  • Crystal Packing: Tools like Mercury CSD 2.0 () enable visualization of packing patterns. The dimethylamino group’s flexibility may lead to less dense packing compared to rigid trifluoromethyl analogs, affecting melting points and crystallinity .
  • SHELX Refinement: Structural data for analogs (e.g., 3-(difluoromethyl) derivatives in ) refined via SHELXL () reveal bond-length variations, with C-F bonds (~1.34 Å) being shorter than C-N bonds (~1.45 Å) in the dimethylamino group .

Biological Activity

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 2091368-80-6

The structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of dimethylamine with a suitable pyrazole precursor. The synthetic pathways often utilize coupling reactions that yield high purity products, which are essential for biological testing.

Anticancer Properties

Research indicates that derivatives of methyl pyrazoles exhibit significant anticancer activity. For instance, compounds with similar structures have shown IC₅₀ values ranging from 73 to 84 µg/mL against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated cells . This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been shown to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Study on Anticancer Activity

A study published in a peer-reviewed journal reported that methyl pyrazole derivatives were tested against a panel of tumor cell lines. One specific derivative exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells . The study concluded that modifications at specific positions on the pyrazole ring could enhance the anticancer activity while minimizing toxicity to normal cells.

Study on Anti-inflammatory Mechanism

Another significant study focused on the anti-inflammatory effects of pyrazole derivatives in vivo. It was found that these compounds reduced microglial activation in LPS-injected mice, indicating their potential use in neuroinflammatory conditions . The research highlighted the importance of structural modifications in enhancing biological activity.

Summary Table of Biological Activities

Biological ActivityEffectivenessReference
AnticancerIC₅₀: 73-84 µg/mL against various cell lines
Anti-inflammatoryInhibition of TNF-alpha release
AntioxidantScavenging free radicals

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by functionalization. For example, dimethylaminomethyl groups are introduced via nucleophilic substitution using dimethylamine under basic conditions (e.g., NaH in DMF). Reaction optimization often involves varying solvents (e.g., THF vs. DMF), temperatures (60–100°C), and catalysts (e.g., K₂CO₃ for substitution reactions) to maximize yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification typically uses column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Look for signals corresponding to the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂), pyrazole ring protons (δ ~6.5–8.0 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .
  • FT-IR : Ester C=O stretch (~1720 cm⁻¹), pyrazole ring vibrations (~1600 cm⁻¹), and N-H stretches (if present) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituents .

Q. What are the common derivatives of this compound, and how do structural modifications impact reactivity?

  • Derivatives : Oxidation of the ester to carboxylic acid, reduction of the dimethylamino group to amine, or substitution of the pyrazole ring with halogens/aryl groups .
  • Reactivity Insights :

  • The dimethylamino group enhances solubility in polar solvents, facilitating nucleophilic reactions.
  • Ester groups are prone to hydrolysis under acidic/basic conditions, requiring pH control during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Validate results using:

  • Standardized Assays : Reproduce anti-inflammatory or antimicrobial activity in multiple models (e.g., murine macrophages for cytokines, MIC tests for bacteria) .
  • Computational Modeling : Perform docking studies to compare binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .
    • Case Study : Conflicting MIC values against S. aureus may result from differences in bacterial strain susceptibility or compound purity (>95% purity recommended for reproducibility) .

Q. What strategies optimize enantioselective synthesis of chiral analogs of this compound?

  • Methodology : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed C–N coupling) to introduce stereocenters.
  • Challenges : The pyrazole ring’s planar structure complicates enantiomeric separation. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) is recommended for resolution .

Q. How do computational methods (e.g., DFT, MD simulations) aid in predicting the compound’s interactions with biological targets?

  • Workflow :

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .

Molecular Dynamics (MD) : Simulate binding stability with enzymes (e.g., 20-ns simulations in GROMACS to assess hydrogen bonding with kinase active sites) .

  • Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .

Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Acidic conditions typically hydrolyze the ester group .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C common for pyrazole derivatives) .
    • Data Interpretation : Degradation products (e.g., carboxylic acid from ester hydrolysis) should be characterized via LC-MS .

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